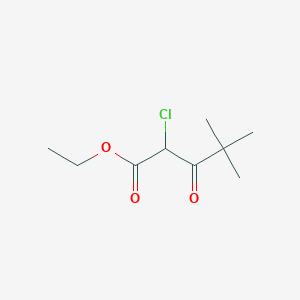
2-Chloro-4,4-dimethyl-3-oxopentanoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4,4-dimethyl-3-oxopentanoic acid ethyl ester is an organic compound with the molecular formula C9H15ClO3. It is a derivative of pentanoic acid and is characterized by the presence of a chloro group, a ketone group, and an ester group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,4-dimethyl-3-oxopentanoic acid ethyl ester typically involves the chlorination of 4,4-dimethyl-3-oxopentanoic acid ethyl ester. This can be achieved using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4,4-dimethyl-3-oxopentanoic acid ethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives such as amines, ethers, or thioethers.
Reduction: Formation of 2-chloro-4,4-dimethyl-3-hydroxypentanoic acid ethyl ester.
Hydrolysis: Formation of 2-chloro-4,4-dimethyl-3-oxopentanoic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4,4-dimethyl-3-oxopentanoic acid ethyl ester is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical research: As a building block for the development of new drugs and therapeutic agents.
Material science: In the preparation of polymers and advanced materials with specific properties.
Biological studies: As a probe to study enzyme mechanisms and metabolic pathways.
Wirkmechanismus
The mechanism of action of 2-Chloro-4,4-dimethyl-3-oxopentanoic acid ethyl ester involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ketone and ester groups participate in various organic transformations. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethyl-3-oxopentanoic acid ethyl ester: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
2-Bromo-4,4-dimethyl-3-oxopentanoic acid ethyl ester: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and selectivity in certain reactions.
4,4-Dimethyl-3-oxopentanoic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group, which may influence its solubility and reactivity.
Uniqueness
2-Chloro-4,4-dimethyl-3-oxopentanoic acid ethyl ester is unique due to the presence of the chloro group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Eigenschaften
Molekularformel |
C9H15ClO3 |
|---|---|
Molekulargewicht |
206.66 g/mol |
IUPAC-Name |
ethyl 2-chloro-4,4-dimethyl-3-oxopentanoate |
InChI |
InChI=1S/C9H15ClO3/c1-5-13-8(12)6(10)7(11)9(2,3)4/h6H,5H2,1-4H3 |
InChI-Schlüssel |
XBTXDMIYSKXIGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)C(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















